molecular formula C20H19Cl2N3OS B7733262 MFCD06642273

MFCD06642273

Cat. No.: B7733262
M. Wt: 420.4 g/mol
InChI Key: YOLMZBDLOFUIOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on analogous compounds and structural patterns in the evidence, we infer it may belong to a class of halogenated aromatic or heterocyclic boronic acids or related derivatives. Such compounds are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and medicinal chemistry due to their versatility in forming carbon-carbon bonds and modulating biological activity . For the purpose of this analysis, we will focus on structurally and functionally similar compounds from the evidence, such as CAS 1046861-20-4 (MDL: MFCD13195646), a bromo-chloro phenylboronic acid derivative, and compare it to its analogs .

Properties

IUPAC Name

N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3OS/c1-12-3-4-18(13(2)5-12)23-11-19(26)25-20-24-10-17(27-20)8-14-6-15(21)9-16(22)7-14/h3-7,9-10,23H,8,11H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLMZBDLOFUIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642273 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it typically includes the following stages:

    Initial Formation: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of this compound.

    Functional Group Modification: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors, automated synthesis systems, and advanced purification methods to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

MFCD06642273 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD06642273 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and materials.

    Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD06642273 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

We selected two compounds for detailed comparison:

Compound A : (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL: MFCD13195646)

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Key Properties: High GI absorption, BBB permeability . Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions . Log Po/w (octanol-water partition coefficient): 2.15 (XLOGP3) .

Compound B : (6-Bromo-2,3-dichlorophenyl)boronic acid (Similarity: 0.87 to Compound A)

  • Molecular Formula : C₆H₄BBrCl₂O₂
  • Molecular Weight : 270.21 g/mol
  • Key Properties :
    • Increased halogenation (additional Cl atom) enhances electrophilic reactivity but reduces solubility (0.18 mg/mL) .
    • Log Po/w: 2.73 (XLOGP3), indicating higher lipophilicity .

Compound C : 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1, MDL: MFCD00003330)

  • Molecular Formula : C₇H₅BrO₂
  • Molecular Weight : 201.02 g/mol
  • Key Properties :
    • Solubility: 0.687 mg/mL (0.00342 mol/L), higher than boronic acids due to nitro-group polarity .
    • Hazard Profile: H302 (harmful if swallowed) .

Data Tables

Table 1: Physicochemical Properties

Property Compound A Compound B Compound C
Molecular Weight 235.27 270.21 201.02
Solubility (mg/mL) 0.24 0.18 0.687
Log Po/w (XLOGP3) 2.15 2.73 1.64
BBB Permeability Yes Yes No
Hazard Profile None None H302

Research Findings and Discussion

Structural vs. Functional Similarity :

  • Compound A and B are structurally similar boronic acids with bromo/chloro substituents, enabling cross-coupling applications. Compound C, a benzimidazole derivative, is functionally similar in drug design due to its nitro-group-mediated bioactivity .

Solubility and Bioavailability :

  • Compound A’s lower solubility (0.24 mg/mL) compared to Compound C (0.687 mg/mL) reflects the trade-off between boronic acid reactivity and pharmacokinetic optimization .

Synthetic Efficiency :

  • Compound C’s synthesis achieved 98% yield using a green catalyst (A-FGO), outperforming traditional methods for boronic acids (Compound A), which often require palladium catalysts and longer reaction times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.